Cas no 1250576-83-0 (4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine)
![4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine structure](https://www.kuujia.com/scimg/cas/1250576-83-0x500.png)
4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-CHLORO-1-(3-METHYLBUTYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE
- 4-Chloro-1-isopentyl-1h-pyrazolo[3,4-d]pyrimidine
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-1-(3-methylbutyl)-
- 4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine
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- Inchi: 1S/C10H13ClN4/c1-7(2)3-4-15-10-8(5-14-15)9(11)12-6-13-10/h5-7H,3-4H2,1-2H3
- InChI Key: VTQAFARMXXHOSL-UHFFFAOYSA-N
- SMILES: ClC1=C2C=NN(C2=NC=N1)CCC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 212
- Topological Polar Surface Area: 43.6
- XLogP3: 2.3
4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684723-0.1g |
4-chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidine |
1250576-83-0 | 0.1g |
$715.0 | 2023-03-10 | ||
Enamine | EN300-684723-10.0g |
4-chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidine |
1250576-83-0 | 10.0g |
$3500.0 | 2023-03-10 | ||
Enamine | EN300-684723-0.05g |
4-chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidine |
1250576-83-0 | 0.05g |
$683.0 | 2023-03-10 | ||
Enamine | EN300-684723-5.0g |
4-chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidine |
1250576-83-0 | 5.0g |
$2360.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076107-1g |
4-Chloro-1-(3-methylbutyl)-1h-pyrazolo[3,4-d]pyrimidine |
1250576-83-0 | 95% | 1g |
¥4011.0 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344868-2.5g |
4-Chloro-1-isopentyl-1h-pyrazolo[3,4-d]pyrimidine |
1250576-83-0 | 95% | 2.5g |
¥37299.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344868-50mg |
4-Chloro-1-isopentyl-1h-pyrazolo[3,4-d]pyrimidine |
1250576-83-0 | 95% | 50mg |
¥18435.00 | 2024-08-09 | |
Enamine | EN300-684723-0.25g |
4-chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidine |
1250576-83-0 | 0.25g |
$748.0 | 2023-03-10 | ||
Enamine | EN300-684723-1.0g |
4-chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidine |
1250576-83-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-684723-2.5g |
4-chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidine |
1250576-83-0 | 2.5g |
$1594.0 | 2023-03-10 |
4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine Related Literature
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1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
Additional information on 4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine
4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine: A Comprehensive Overview
The compound CAS No. 1250576-83-0, also known as 4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of pyrazolopyrimidines, which are known for their unique structural properties and versatile chemical reactivity. The molecule's structure features a pyrazolo[3,4-D]pyrimidine core, substituted with a chlorine atom at the 4-position and a 3-methylbutyl group at the 1-position. These substituents play a crucial role in determining the compound's physical and chemical properties, as well as its biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methodologies. One of the most promising approaches involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also reduces reaction time significantly. This method has been extensively explored in recent studies, particularly in the context of constructing heterocyclic compounds like pyrazolopyrimidines. The incorporation of the 3-methylbutyl group is achieved through a nucleophilic substitution reaction, while the chlorine substitution is typically carried out via electrophilic aromatic substitution under controlled conditions.
The structural uniqueness of 4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine makes it an attractive candidate for exploring its potential in drug discovery and development. Pyrazolopyrimidines are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent studies have focused on evaluating the compound's ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary results indicate that this compound demonstrates potent inhibitory activity against these enzymes, suggesting its potential as a lead molecule for developing novel anti-inflammatory agents.
In addition to its biological applications, this compound has also been investigated for its electronic properties. The pyrazolo[3,4-D]pyrimidine core is known to exhibit π-conjugation characteristics, which make it suitable for applications in organic electronics. Recent research has explored the use of this compound as a building block for constructing π-conjugated polymers with enhanced charge transport properties. These polymers have shown promise in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
The synthesis and characterization of CAS No. 1250576-83-0 have been extensively documented in recent scientific literature. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. Furthermore, computational chemistry methods, including density functional theory (DFT), have been utilized to study the compound's electronic structure and reactivity at the molecular level.
One of the most exciting developments in recent years is the exploration of this compound's potential in targeted drug delivery systems. The unique combination of substituents on the pyrazolopyrimidine core allows for selective binding to specific biomolecules, making it an ideal candidate for designing targeted therapies. Researchers have successfully demonstrated the use of this compound as a carrier for delivering anticancer drugs to specific tumor sites with high precision.
In conclusion, CAS No. 1250576-83-0, or 4-Chloro-1-(3-methylbutyl)-1H-pyrazolo[3,4-D]pyrimidine, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its structural versatility and unique chemical properties make it an invaluable tool for advancing research in drug discovery, materials science, and organic electronics. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a pivotal role in shaping future innovations across these fields.
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